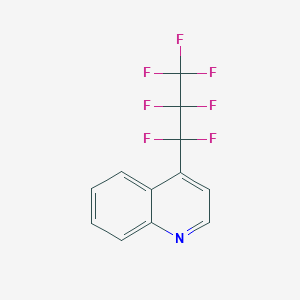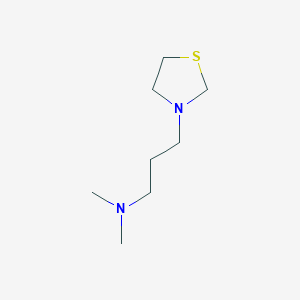
Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)-: is a chemical compound with a complex structure that includes a butanamide backbone, a bromine atom, and a triphenylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- typically involves multiple steps. One common method includes the bromination of 3,3-dimethylbutanamide followed by the introduction of the triphenylmethyl group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled. The use of automated systems ensures consistency and efficiency in the production process. The final product is usually purified through techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The amide bond can be hydrolyzed to produce corresponding acids and amines.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted butanamides, while oxidation reactions may produce carboxylic acids.
Applications De Recherche Scientifique
Chemistry: In chemistry, Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for creating complex molecules.
Biology: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to undergo specific reactions makes it useful for probing biological pathways and mechanisms.
Medicine: In the field of medicine, Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- has potential applications in drug development. Its unique chemical properties may allow it to act as a precursor for pharmaceuticals or as a probe for studying disease mechanisms.
Industry: Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- involves its interaction with specific molecular targets. The bromine atom and triphenylmethyl group play crucial roles in its reactivity. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. This interaction can affect various biological pathways, making it a valuable tool for studying molecular mechanisms.
Comparaison Avec Des Composés Similaires
Butanamide, 3,3-dimethyl-: Lacks the bromine atom and triphenylmethyl group, making it less reactive.
Butanamide, 2-bromo-3,3-dimethyl-N-phenyl-: Contains a phenyl group instead of a triphenylmethyl group, leading to different reactivity and applications.
Bromobutide (2-bromo-3,3-dimethyl-N-(1-methyl-1-phenylethyl)butanamide): Similar structure but with different substituents, affecting its chemical properties and uses.
Uniqueness: Butanamide, 2-bromo-3,3-dimethyl-N-(triphenylmethyl)- is unique due to the presence of both the bromine atom and the triphenylmethyl group. These functional groups confer specific reactivity and stability, making it suitable for a wide range of applications in scientific research and industry.
Propriétés
Numéro CAS |
190260-61-8 |
|---|---|
Formule moléculaire |
C25H26BrNO |
Poids moléculaire |
436.4 g/mol |
Nom IUPAC |
2-bromo-3,3-dimethyl-N-tritylbutanamide |
InChI |
InChI=1S/C25H26BrNO/c1-24(2,3)22(26)23(28)27-25(19-13-7-4-8-14-19,20-15-9-5-10-16-20)21-17-11-6-12-18-21/h4-18,22H,1-3H3,(H,27,28) |
Clé InChI |
HALUFWDLJLZVKP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Dioxaspiro[4.5]dec-6-en-8-one, 10-(phenylthio)-](/img/structure/B12562622.png)
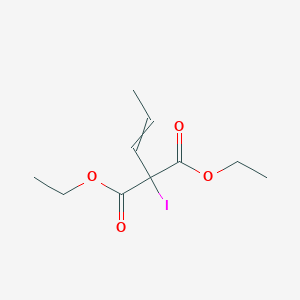
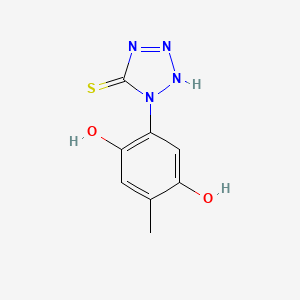

![N~1~,N~4~-Bis[(4-methoxyphenyl)methyl]butane-1,4-diamine](/img/structure/B12562641.png)
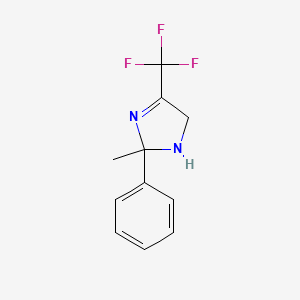
![(2Z)-1-ethyl-2-[[(3Z)-3-[(1-ethylbenzo[e][1,3]benzothiazol-1-ium-2-yl)methylidene]-2,5,5-trimethylcyclohexen-1-yl]methylidene]benzo[e][1,3]benzothiazole;4-methylbenzenesulfonate](/img/structure/B12562651.png)

![N,N-Diethyl-1-oxo-2-[(prop-2-en-1-yl)oxy]-1lambda~5~-diazen-1-amine](/img/structure/B12562659.png)
![Benzene, [3-(phenylmethoxy)-1-propynyl]-](/img/structure/B12562673.png)

![Propanedinitrile, [(2E,4E)-5-(dimethylamino)-2,4-pentadienylidene]-](/img/structure/B12562680.png)
